molecular formula C9H16N4O2 B6153714 tert-butyl N-[(1r,3r)-3-azidocyclobutyl]carbamate, trans CAS No. 871014-18-5

tert-butyl N-[(1r,3r)-3-azidocyclobutyl]carbamate, trans

Cat. No. B6153714
CAS RN: 871014-18-5
M. Wt: 212.2
InChI Key:
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Description

The compound tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate is a related compound. It has a molecular weight of 264.35 . Another related compound is tert-butyl n-[(1r,3r)-3-aminocyclopentyl]carbamate , which has a molecular weight of 200.28 .


Molecular Structure Analysis

The InChI code for tert-butyl N-[(1r,3r)-3-(methylsulfamoyl)cyclobutyl]carbamate is 1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-7-5-8(6-7)17(14,15)11-4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8- . For tert-butyl n-[(1r,3r)-3-aminocyclopentyl]carbamate, the InChI code is 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8+ .


Physical And Chemical Properties Analysis

For the related compound tert-butyl n-[(1r,3r)-3-aminocyclopentyl]carbamate, the predicted boiling point is 304.2±31.0 °C, and the predicted density is 1.04±0.1 g/cm3 .

Safety and Hazards

The safety information for tert-butyl n-[(1r,3r)-3-aminocyclopentyl]carbamate indicates that it may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding contact with skin and eyes, and wearing personal protective equipment .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1r,3r)-3-azidocyclobutyl]carbamate, trans involves the conversion of tert-butyl N-[(1r,3r)-3-hydroxycyclobutyl]carbamate to the azide derivative through a series of reactions.", "Starting Materials": [ "tert-butyl N-[(1r,3r)-3-hydroxycyclobutyl]carbamate", "Sodium azide", "Triphenylphosphine", "Diethyl azodicarboxylate", "Methanol", "Chloroform", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-[(1r,3r)-3-hydroxycyclobutyl]carbamate in methanol and add triphenylphosphine. Stir the mixture at room temperature for 30 minutes.", "Step 2: Add diethyl azodicarboxylate to the reaction mixture and stir for an additional 30 minutes.", "Step 3: Add sodium azide to the reaction mixture and stir for 2 hours at room temperature.", "Step 4: Extract the product with chloroform and wash the organic layer with water.", "Step 5: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain tert-butyl N-[(1r,3r)-3-azidocyclobutyl]carbamate, trans as a white solid.", "Step 6: Purify the product by recrystallization from a mixture of chloroform and methanol.", "Step 7: Neutralize the product with sodium bicarbonate and filter off any solids.", "Step 8: Wash the product with water and dry under vacuum to obtain the final product." ] }

CAS RN

871014-18-5

Product Name

tert-butyl N-[(1r,3r)-3-azidocyclobutyl]carbamate, trans

Molecular Formula

C9H16N4O2

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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